

Biotin-PEG4-SS-azide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Biotin-PEG4-SS-azide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-SS-azide is a versatile, heterobifunctional chemical linker that serves as a critical tool in bioconjugation, proteomics, and drug delivery systems. Its unique tripartite structure, consisting of a biotin moiety for strong affinity binding, a polyethylene glycol (PEG) spacer for enhanced solubility and reduced steric hindrance, a cleavable disulfide bond for controlled release, and a terminal azide group for bioorthogonal "click" chemistry, makes it an invaluable reagent for a wide range of applications. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Core Properties and Structure

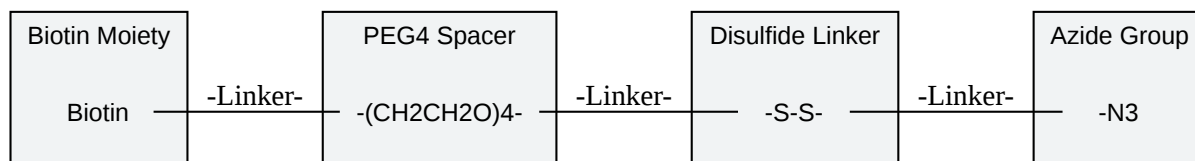
Biotin-PEG4-SS-azide is characterized by three key functional components that dictate its utility in advanced life science research.

- **Biotin Moiety:** This water-soluble vitamin (Vitamin H) exhibits an exceptionally high and specific binding affinity for avidin and streptavidin proteins. This interaction, one of the strongest non-covalent bonds known in nature, forms the basis for highly sensitive detection and robust purification applications.
- **PEG4 Spacer:** The tetraethylene glycol linker is a hydrophilic chain that imparts several beneficial properties to the molecule. It significantly increases the aqueous solubility of the

entire conjugate, which is particularly advantageous when working with hydrophobic biomolecules. The length and flexibility of the PEG spacer also minimize steric hindrance, ensuring that both the biotin and azide functionalities are readily accessible for their respective binding and reaction partners. Furthermore, PEGylation is known to reduce non-specific binding to proteins and cell surfaces.

- **Cleavable Disulfide (SS) Linker:** The disulfide bond within the spacer arm is susceptible to cleavage by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This feature allows for the controlled release of the biotinylated molecule from its target after capture or delivery, a crucial step in applications like affinity chromatography and targeted drug release.
- **Azide (N3) Group:** The terminal azide group is a key component for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The azide group can readily and selectively react with alkyne- or cyclooctyne-modified molecules to form a stable triazole linkage. This allows for the precise and covalent attachment of the biotin linker to a wide array of biomolecules in complex biological mixtures.^{[1][2][3]}

Chemical Structure



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Caption: Functional components of **Biotin-PEG4-SS-azide**.

Quantitative Data

The following table summarizes the key quantitative properties of **Biotin-PEG4-SS-azide**, compiled from various suppliers.

Property	Value	Reference
Molecular Weight	~736.97 g/mol	[3]
Molecular Formula	C29H52N8O8S3	[3]
Purity	Typically >95% (as determined by HPLC)	
Solubility	Soluble in DMSO and DMF	
Storage Temperature	-20°C	
Appearance	White to off-white solid	

Key Applications and Experimental Protocols

Biotin-PEG4-SS-azide is predominantly used in applications requiring specific labeling, capture, and subsequent release of biomolecules. Its primary applications are in the development of Antibody-Drug Conjugates (ADCs), affinity purification of proteins, and cell surface labeling for proteomic studies.

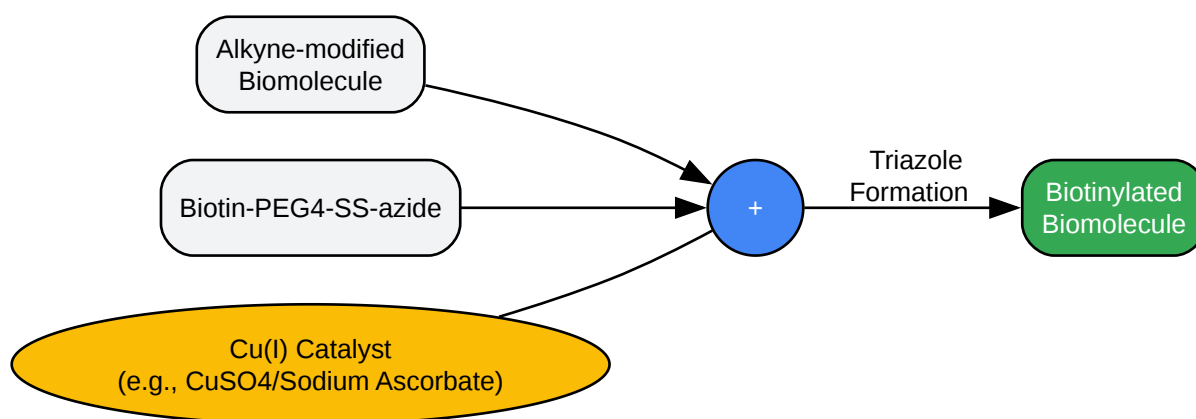
Antibody-Drug Conjugate (ADC) Development

In ADC development, the azide group of **Biotin-PEG4-SS-azide** can be conjugated to an alkyne-modified cytotoxic drug. The resulting biotinylated drug can then be attached to an antibody that has been functionalized with streptavidin, creating a targeted drug delivery system. The disulfide bond allows for the release of the drug in the reducing environment of the target cell.

Bioconjugation via Click Chemistry

The azide group enables covalent conjugation to alkyne- or cyclooctyne-modified biomolecules through two primary click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC is a highly efficient reaction that forms a stable triazole linkage between a terminal alkyne and an azide in the presence of a copper(I) catalyst.



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

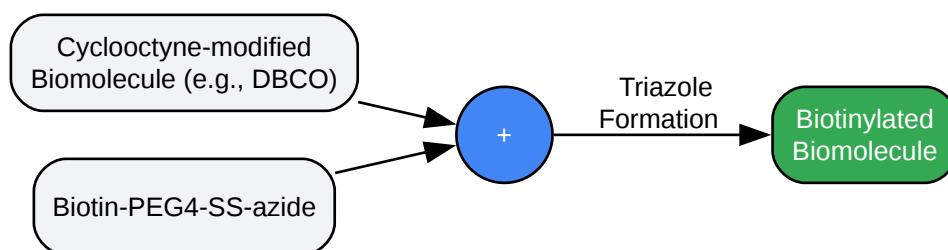
Experimental Protocol: General CuAAC Protocol

This protocol is a general guideline and may require optimization for specific applications.

- Reagent Preparation:
 - Prepare a stock solution of the alkyne-modified biomolecule (e.g., protein) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
 - Prepare a 10 mM stock solution of **Biotin-PEG4-SS-azide** in DMSO or DMF.
 - Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water.
 - Prepare a 500 mM stock solution of a reducing agent, such as sodium ascorbate, in water. Freshly prepare this solution before each use.
 - Prepare a stock solution of a copper-chelating ligand, such as TBTA or THPTA, in DMSO or water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified biomolecule with **Biotin-PEG4-SS-azide**. A molar excess of the biotin-azide linker (e.g., 5- to 20-fold) is typically used.

- Add the copper-chelating ligand to the reaction mixture to a final concentration of 100-200 μM .
- Add the CuSO_4 solution to a final concentration of 1 mM.
- Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 4°C for overnight incubation.
- Purification:
 - Remove the excess biotin-azide linker and copper catalyst using dialysis, size-exclusion chromatography, or affinity chromatography appropriate for the labeled biomolecule.

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. This reaction is advantageous for use in living systems where the toxicity of copper is a concern.



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Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Experimental Protocol: General SPAAC Protocol

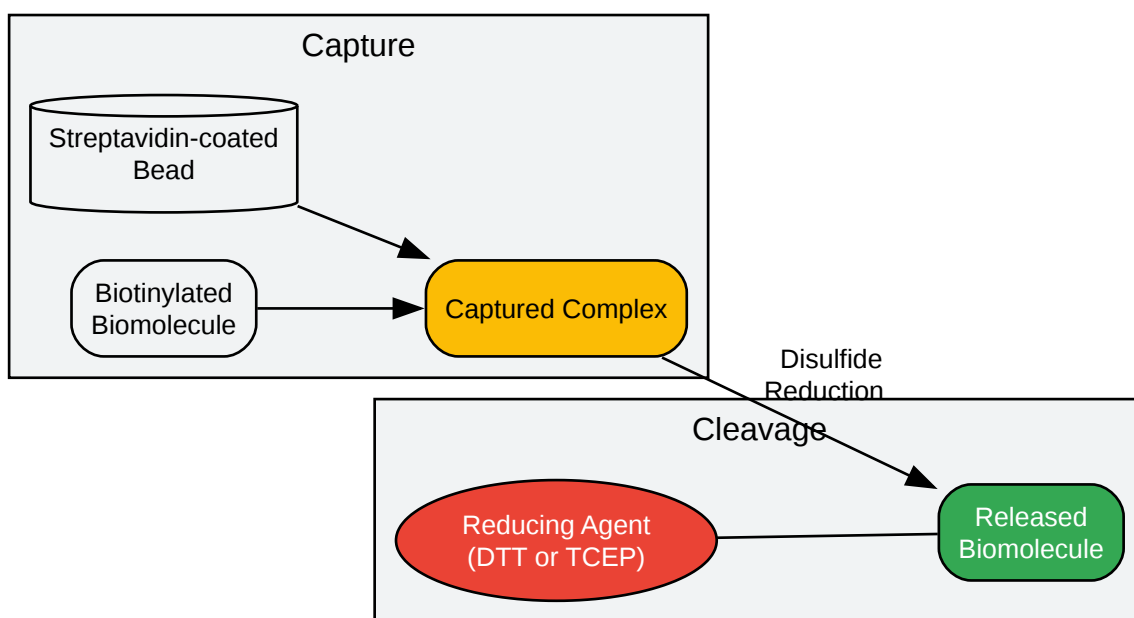
This protocol is a general guideline and should be optimized for specific biomolecules and applications.

- Reagent Preparation:

- Prepare a stock solution of the cyclooctyne-modified biomolecule (e.g., a DBCO-labeled protein) in an appropriate buffer (e.g., PBS, pH 7.4).
- Prepare a 10 mM stock solution of **Biotin-PEG4-SS-azide** in DMSO or DMF.
- Reaction Setup:
 - Combine the cyclooctyne-modified biomolecule with the **Biotin-PEG4-SS-azide** solution. A 3- to 10-fold molar excess of the biotin-azide linker is commonly used.
- Incubation:
 - Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific cyclooctyne used.
- Purification:
 - Purify the biotinylated biomolecule from excess unreacted linker using methods such as dialysis, size-exclusion chromatography, or affinity purification.

Affinity Purification and Cleavage of the Disulfide Bond

Once a biomolecule is biotinylated using **Biotin-PEG4-SS-azide**, it can be captured using streptavidin- or avidin-coated beads or surfaces. The cleavable disulfide bond allows for the subsequent release of the captured molecule under mild reducing conditions.



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